Cas no 56267-50-6 (tert-butyl N-(2-thienyl)carbamate)

Tert-butyl N-(2-thienyl)carbamate is a carbamate derivative featuring a thienyl group, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating selective reactions in peptide and heterocyclic chemistry. The thienyl moiety provides versatility for further functionalization, making it valuable in the development of bioactive compounds and materials. The compound’s robust structure ensures compatibility with a range of reaction conditions, including acidic and basic environments, while maintaining high purity. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures in medicinal and agrochemical applications.
tert-butyl N-(2-thienyl)carbamate structure
56267-50-6 structure
Product Name:tert-butyl N-(2-thienyl)carbamate
CAS No:56267-50-6
MF:C9H13NO2S
MW:199.27002120018
MDL:MFCD02677742
CID:386192
PubChem ID:319413
Update Time:2025-10-28

tert-butyl N-(2-thienyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl thiophen-2-ylcarbamate
    • 2-(N-Boc-amino)thiophene
    • Carbamic acid, N-2-thienyl-, 1,1-dimethylethyl ester
    • Tert-Butyl n-(2-thienyl)carbamate
    • tert-butyl N-thiophen-2-ylcarbamate
    • tert-Butyl thien-2-ylcarbamate
    • thiophen-2-yl-carbamic acid tert-butyl ester
    • 2-(N-tert-Butoxycarbonylamino)thiophene
    • NSC 263609
    • Thiophen-2-ylcarbamic acid tert-butyl ester
    • tert-butyl N-(thiophen-2-yl)carbamate
    • tert-butyl 2-thienylcarbamate
    • Carbamic acid, 2-thienyl-, 1,1-dimethylethyl ester
    • (tert-butoxy)-N-(2-thienyl)carboxamide
    • NSC263609
    • tert-Butyl (thi
    • MFCD02677742
    • AKOS000281455
    • BB 0248306
    • AMY14072
    • EN300-94880
    • 2-Aminothiophene, 2-Boc protected
    • tert-Butyl N-(2-thienyl)carbamate, AldrichCPR
    • AQ-738/42302108
    • QTXXTRMGTVEBIN-UHFFFAOYSA-N
    • SB37683
    • J-524796
    • NSC-263609
    • tert-Butylthiophen-2-ylcarbamate
    • AS-5698
    • SY003024
    • CS-W002949
    • A869985
    • 2-BOC-Aminothiophene
    • DTXSID30312840
    • 56267-50-6
    • SCHEMBL399012
    • FT-0698603
    • Z1201621813
    • DB-018525
    • tert-butyl N-(2-thienyl)carbamate
    • MDL: MFCD02677742
    • Inchi: 1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,11)
    • InChI Key: QTXXTRMGTVEBIN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 199.06700
  • Monoisotopic Mass: 199.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 154 ºC
  • Boiling Point: 238.1±13.0 ºC (760 Torr),
  • Flash Point: 97.8±19.8 ºC,
  • Refractive Index: 1.562
  • Solubility: Very slightly soluble (0.24 g/l) (25 º C),
  • PSA: 66.57000
  • LogP: 3.16810
  • Vapor Pressure: No data available

tert-butyl N-(2-thienyl)carbamate Security Information

tert-butyl N-(2-thienyl)carbamate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl N-(2-thienyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:56267-50-6)tert-butyl N-(2-thienyl)carbamate
Order Number:A869985
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):173.0/618.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(2-thienyl)carbamate

Introduction to tert-butyl N-(2-thienyl)carbamate (CAS No. 56267-50-6)

tert-butyl N-(2-thienyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 56267-50-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The structural integrity of this molecule, featuring a tert-butyl group and a 2-thienyl moiety, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The tert-butyl group, characterized by its bulky nature and electron-donating capabilities, enhances the stability and reactivity of the carbamate functionality. This feature is particularly advantageous in the synthesis of complex molecules where steric hindrance and electronic effects play a crucial role. On the other hand, the 2-thienyl substituent, derived from thiophene—a heterocyclic compound—introduces aromaticity and potential bioactivity to the molecular framework. Thiophene derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

In recent years, there has been a surge in research focused on thiophene-based carbamates due to their promising therapeutic potential. Studies have demonstrated that these compounds exhibit inhibitory effects on various enzymes and receptors involved in pathological processes. For instance, derivatives of tert-butyl N-(2-thienyl)carbamate have shown promise in targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways. The tert-butyl group's steric bulk can modulate enzyme-substrate interactions, potentially leading to higher selectivity and lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Moreover, the incorporation of thiophene into carbamate structures has opened new avenues in the development of antiviral and anticancer agents. The aromatic system of thiophene can interact with biological targets through π-stacking interactions, enhancing binding affinity. Recent computational studies have highlighted the role of tert-butyl N-(2-thienyl)carbamate as a scaffold for designing novel small-molecule inhibitors. These inhibitors target viral proteases and kinases, offering potential treatments for infectious diseases and cancer.

The synthesis of tert-butyl N-(2-thienyl)carbamate typically involves the reaction between 2-thienylamine and tert-butyl carbamate under controlled conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques align with the growing emphasis on green chemistry principles, minimizing waste and energy consumption while maximizing efficiency.

In pharmaceutical applications, tert-butyl N-(2-thienyl)carbamate serves as a versatile building block for drug discovery programs. Its structural features allow for easy modifications at multiple positions, enabling chemists to explore diverse chemical space. For example, replacing the tert-butyl group with other alkyl or aryl groups can alter physicochemical properties such as solubility and metabolic stability. Similarly, functionalizing the thiophene ring can introduce new bioactivities or improve pharmacokinetic profiles.

The role of computational chemistry in optimizing derivatives of tert-butyl N-(2-thienyl)carbamate cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes and affinity for biological targets with high accuracy. This approach accelerates the drug discovery process by identifying promising candidates early in the pipeline. Additionally, virtual screening methods have been used to mine large databases for novel analogs with enhanced properties.

Recent clinical trials have begun exploring the therapeutic potential of thiophene-based carbamates in treating chronic inflammatory diseases. Preliminary results suggest that certain derivatives exhibit significant anti-inflammatory effects without causing gastrointestinal side effects associated with traditional NSAIDs. This finding underscores the importance of structural optimization in developing safer and more effective medications.

The agrochemical sector has also benefited from research on tert-butyl N-(2-thienyl)carbamate derivatives. These compounds have shown efficacy as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants pathogens. The combination of thiophene's bioactivity with carbamate's stability makes this class of compounds particularly useful in crop protection strategies.

Looking ahead, future research on tert-butyl N-(2-thienyl)carbamate is likely to focus on expanding its applications through interdisciplinary approaches. Collaborations between organic chemists, biochemists, and pharmacologists will be crucial in unlocking its full potential. Innovations in synthetic methodologies will further streamline access to complex derivatives, enabling more rapid translation from bench to bedside.

In conclusion,tert-butyl N-(2-thienyl)carbamate (CAS No. 56267-50-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, material science, and agricultural applications. As research continues to uncover new possibilities,tert-butyl N-(2-thienyl)carbamate will undoubtedly remain at the forefront of innovation.

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Amadis Chemical Company Limited
(CAS:56267-50-6)tert-butyl N-(2-thienyl)carbamate
A869985
Purity:99%/99%
Quantity:25g/100g
Price ($):173.0/618.0
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